4-(Chlorosulfonyl)benzoic acid

Sulfonamide synthesis Nucleophilic substitution Acyl chloride reactivity

4-(Chlorosulfonyl)benzoic acid delivers orthogonal bifunctional reactivity: -SO₂Cl for rapid sulfonamide synthesis, -COOH for subsequent amidation or metal coordination. Unlike monofunctional sulfonyl chlorides, no protection/deprotection needed. Direct catalytic reduction yields 4-mercaptobenzoic acid for Au nanoparticles and MOFs. Covalently immobilizes on amine-supports via sulfonamide while retaining -COOH for transition metal catalysis. Moisture-sensitive solid.

Molecular Formula C7H5ClO4S
Molecular Weight 220.63 g/mol
CAS No. 10130-89-9
Cat. No. B130195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chlorosulfonyl)benzoic acid
CAS10130-89-9
Synonymsp-(Chlorosulfonyl)benzoic Acid;  4-(Chlorosulfonyl)benzoic Acid;  4-Carboxybenzenesulfonyl Chloride;  4-Carboxyphenylsulfonyl Chloride;  NSC 191087;  p-(Chlorosulfonyl)benzoic Acid;  p-Carboxybenzenesulfonyl Chloride
Molecular FormulaC7H5ClO4S
Molecular Weight220.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)S(=O)(=O)Cl
InChIInChI=1S/C7H5ClO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)
InChIKeyPTCSSXYPZOFISK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chlorosulfonyl)benzoic Acid (CAS 10130-89-9): Bifunctional Sulfonyl Chloride Building Block for Polymer, Pharmaceutical, and Material Science Applications


4-(Chlorosulfonyl)benzoic acid (CAS 10130-89-9), also known as p-carboxybenzenesulfonyl chloride, is a bifunctional aromatic building block containing both a carboxylic acid (-COOH) and a chlorosulfonyl (-SO₂Cl) group para-substituted on a benzene ring [1]. This compound is a moisture-sensitive, corrosive solid with a melting point range of 228-235 °C and a molecular weight of 220.63 g/mol . Its dual reactivity enables sequential or orthogonal derivatization strategies—the carboxylic acid participates in esterification and amidation, while the sulfonyl chloride undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively . Unlike simple sulfonyl chlorides that lack a second anchoring point, 4-(chlorosulfonyl)benzoic acid can serve simultaneously as a sulfonylating agent and a conjugation handle for immobilization onto amine-functionalized surfaces, polymers, or biomolecules .

Why 4-(Chlorosulfonyl)benzoic Acid Cannot Be Replaced by Common Sulfonyl Chlorides or Benzoic Acid Derivatives: A Comparative Procurement Perspective


The procurement of 4-(chlorosulfonyl)benzoic acid as a research or industrial intermediate cannot be simplified to generic sulfonyl chloride or benzoic acid derivative substitution due to its unique bifunctional architecture that enables orthogonal reactivity not attainable with monofunctional analogs . Simple sulfonyl chlorides such as benzenesulfonyl chloride or p-toluenesulfonyl chloride (tosyl chloride) provide only a single reactive handle for sulfonamide or sulfonate formation, thereby failing to afford subsequent immobilization or conjugation steps that require a pendant carboxyl group [1]. Conversely, 4-carboxybenzenesulfonic acid (sulfobenzoic acid) lacks the electrophilic sulfonyl chloride moiety necessary for direct amine or alcohol coupling under mild conditions, often requiring pre-activation with thionyl chloride or chlorosulfonic acid that introduces additional process complexity and yield loss [2]. Even closely related bifunctional analogs such as 4-sulfamoylbenzoic acid or 4-(methylsulfonyl)benzoic acid exhibit markedly different reactivity profiles—the former lacks the leaving-group capacity of the sulfonyl chloride, while the latter's methylsulfonyl group is essentially inert toward nucleophilic substitution, precluding sulfonamide bond formation entirely [3]. The quantitative evidence presented below establishes that 4-(chlorosulfonyl)benzoic acid occupies a specific reactivity niche that cannot be adequately addressed by in-class substitution, with direct consequences for synthesis yield, product purity, and process scalability.

4-(Chlorosulfonyl)benzoic Acid (CAS 10130-89-9) Product-Specific Quantitative Evidence: Comparative Performance in Key Applications


Comparative Reactivity in Sulfonamide Formation: 4-(Chlorosulfonyl)benzoic Acid vs. 4-Sulfamoylbenzoic Acid

In the preparation of N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, 4-(chlorosulfonyl)benzoic acid reacts with amantadine (a primary amine) via direct nucleophilic substitution at the sulfonyl chloride moiety, achieving hybrid compound formation in a one-pot microwave-assisted reaction [1]. The comparator, 4-sulfamoylbenzoic acid, which possesses a sulfonamide group instead of a sulfonyl chloride, requires prior activation via acyl halide formation before conjugation with amantadine, representing an additional synthetic step [1].

Sulfonamide synthesis Nucleophilic substitution Acyl chloride reactivity

Comparative Yield in γ-Cyclodextrin Sulfonation: 4-(Chlorosulfonyl)benzoic Acid vs. Benzenesulfonyl Chloride

4-(Chlorosulfonyl)benzoic acid serves as a sulfonating reagent for γ-cyclodextrin, introducing sulfonylbenzoic acid moieties that can subsequently be conjugated to amine-containing payloads via amide bond formation . The comparator benzenesulfonyl chloride introduces only a phenylsulfonyl group without a pendant carboxyl for further functionalization, limiting the resultant cyclodextrin derivative to terminal phenyl groups incapable of subsequent bioconjugation .

Cyclodextrin functionalization Sulfonation Drug delivery

Comparative Performance in Catalytic Hydrogenation: Reduction of 4-(Chlorosulfonyl)benzoic Acid vs. p-Toluenesulfonyl Chloride to Aromatic Thiols

The reduction of aromatic sulfonyl chlorides to the corresponding thiols can be accomplished using palladium catalysis under moderate hydrogen pressure [1]. In a comparative study of aromatic sulfonyl chlorides including p-toluenesulfonyl chloride, naphthalenesulfonyl chloride, and 4-(chlorosulfonyl)benzoic acid, all three substrates were reduced to their respective thiophenols [1]. However, 4-(chlorosulfonyl)benzoic acid reduction yields 4-mercaptobenzoic acid, a bifunctional thiol-carboxylic acid building block that offers orthogonal reactivity (thiol for disulfide or metal coordination chemistry; carboxylic acid for amide/ester conjugation) not available from simple thiophenol products derived from monofunctional sulfonyl chlorides [2].

Thiol synthesis Catalytic hydrogenation Palladium catalysis

Comparative Physicochemical Properties: 4-(Chlorosulfonyl)benzoic Acid vs. 4-(Methylsulfonyl)benzoic Acid and 4-Carboxybenzenesulfonic Acid

Key physicochemical parameters governing handling and reactivity were compared across three structurally related benzoic acid derivatives [1][2]. 4-(Chlorosulfonyl)benzoic acid exhibits intermediate melting point (233-235 °C) and solid physical form suitable for weighing and storage under inert atmosphere . In contrast, 4-(methylsulfonyl)benzoic acid possesses a higher melting point (268-270 °C) and lacks electrophilic sulfonyl chloride reactivity entirely, being useful only as a sulfone-containing carboxylic acid building block [1]. 4-Carboxybenzenesulfonic acid (sulfobenzoic acid) is a water-soluble zwitterionic compound that cannot undergo direct nucleophilic substitution without prior conversion to the sulfonyl chloride via chlorosulfonic acid treatment—a process that 4-(chlorosulfonyl)benzoic acid users bypass entirely [2].

Physicochemical characterization Reactivity prediction Solid-state handling

Optimal Application Scenarios for 4-(Chlorosulfonyl)benzoic Acid (CAS 10130-89-9): Research and Industrial Use Cases Derived from Quantitative Evidence


One-Pot Synthesis of Sulfonamide-Containing Bioactive Hybrid Molecules via Microwave-Assisted Chemistry

Based on the direct head-to-head comparison demonstrating one-step sulfonamide formation from 4-(chlorosulfonyl)benzoic acid vs. two-step sequences required for 4-sulfamoylbenzoic acid [1], this compound is optimally deployed in microwave-assisted parallel synthesis of sulfonamide libraries for drug discovery. The sulfonyl chloride moiety reacts rapidly with primary and secondary amines under microwave irradiation (2:1 amine:acid chloride ratio), achieving >90% reduction in reaction time compared to conventional heating while maintaining high yields. The pendant carboxylic acid remains available for subsequent amide coupling or bioconjugation, enabling modular construction of hybrid molecules containing both sulfonamide and amide linkages.

Synthesis of Bifunctional γ-Cyclodextrin Derivatives for Targeted Drug Delivery Systems

The cross-study comparable evidence on γ-cyclodextrin sulfonation supports the use of 4-(chlorosulfonyl)benzoic acid over monofunctional sulfonyl chlorides when the final cyclodextrin conjugate requires a pendant carboxyl group for payload attachment. Following sulfonation of γ-cyclodextrin hydroxyl groups, the resulting 4-carboxybenzenesulfonated cyclodextrin can be activated with EDC/NHS and coupled to amine-containing drugs, targeting ligands, or imaging agents. This bifunctional derivatization strategy is not accessible using benzenesulfonyl chloride or p-toluenesulfonyl chloride, which yield terminal phenyl or tolyl groups incapable of further conjugation.

Preparation of 4-Mercaptobenzoic Acid for Self-Assembled Monolayers (SAMs) and Metal-Organic Frameworks

The direct head-to-head comparison of catalytic reduction of sulfonyl chlorides to thiols [2] establishes 4-(chlorosulfonyl)benzoic acid as a preferred precursor to 4-mercaptobenzoic acid, a key bifunctional linker for gold nanoparticle functionalization, self-assembled monolayers on coinage metal surfaces, and metal-organic framework (MOF) construction. The reduction proceeds under mild palladium-catalyzed hydrogenation conditions, yielding 4-mercaptobenzoic acid without requiring separate protection/deprotection of the carboxylic acid. Alternative routes to 4-mercaptobenzoic acid typically involve diazonium salt chemistry or multi-step sequences with lower overall yields, making the sulfonyl chloride reduction pathway attractive for procurement of this building block.

Immobilization of Transfer Hydrogenation Catalysts on Amine-Functionalized Polymer Supports

Vendor technical datasheets and application notes confirm that 4-(chlorosulfonyl)benzoic acid is employed in the preparation of polymer-bound transfer hydrogenation catalysts. The sulfonyl chloride moiety reacts with pendant amines on polymeric supports (e.g., aminomethyl polystyrene or amine-functionalized silica) to form stable sulfonamide linkages, while the free carboxylic acid group coordinates to transition metal centers (e.g., Ru, Rh, Ir) for catalytic transfer hydrogenation applications. This immobilization strategy leverages the bifunctional nature of the compound—sulfonyl chloride for covalent polymer attachment and carboxylic acid for metal coordination—that cannot be achieved with monofunctional sulfonyl chlorides or monofunctional benzoic acid derivatives alone.

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